![molecular formula C12H13F3O B13052617 1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- CAS No. 1705-17-5](/img/structure/B13052617.png)
1-Pentanone, 1-[3-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C12H13F3O It is a ketone derivative characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- can be achieved through several methods. One common approach involves the reaction of p-trifluoromethyl benzoyl chloride with a Grignard reagent prepared from 1-halo-4-methoxyl butane and magnesium . The process includes the following steps:
- Preparation of p-trifluoromethyl benzoyl chloride from p-trifluoromethyl benzoic acid and thionyl chloride.
- Preparation of 1-halo-4-methoxyl butane.
- Formation of the Grignard reagent by reacting 1-halo-4-methoxyl butane with magnesium.
- Reaction of p-trifluoromethyl benzoyl chloride with the Grignard reagent to yield 1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. The use of efficient catalysts, controlled reaction conditions, and purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of fluvoxamine, the compound acts as a key intermediate that undergoes further chemical transformations to yield the final active pharmaceutical ingredient . The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1-Pentanone, 1-[3-(trifluoromethyl)phenyl]- is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.
Propriétés
Numéro CAS |
1705-17-5 |
|---|---|
Formule moléculaire |
C12H13F3O |
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
1-[3-(trifluoromethyl)phenyl]pentan-1-one |
InChI |
InChI=1S/C12H13F3O/c1-2-3-7-11(16)9-5-4-6-10(8-9)12(13,14)15/h4-6,8H,2-3,7H2,1H3 |
Clé InChI |
KBVQREWJMPESHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C1=CC(=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


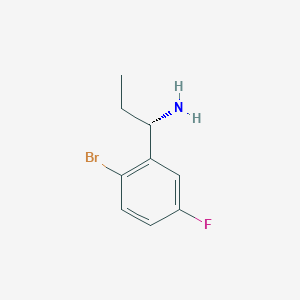
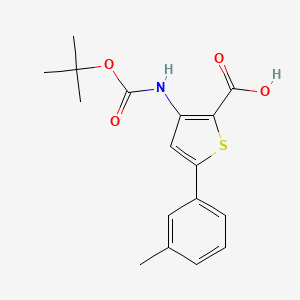
![Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-YL)acetate](/img/structure/B13052544.png)
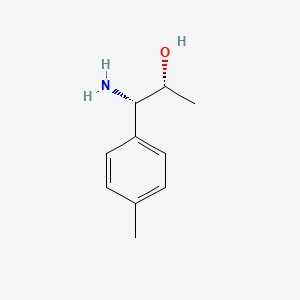
![3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B13052558.png)
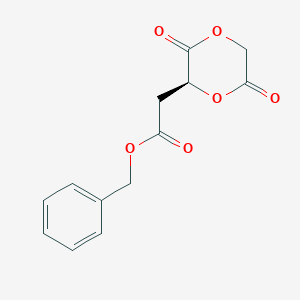
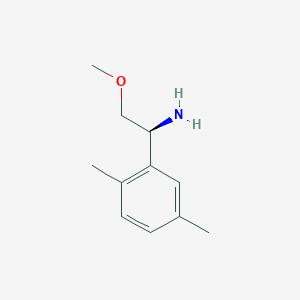
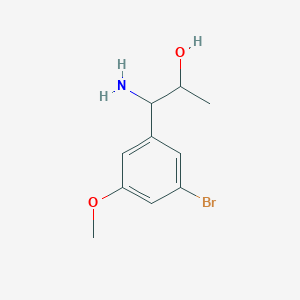
![(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052593.png)
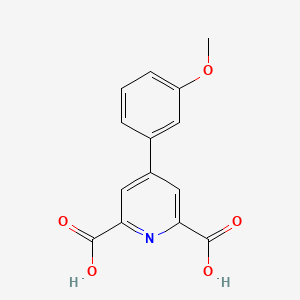
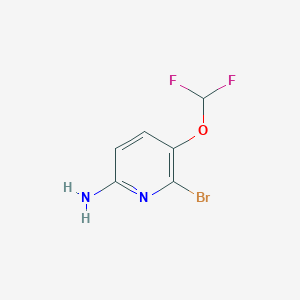
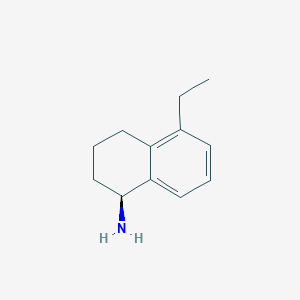
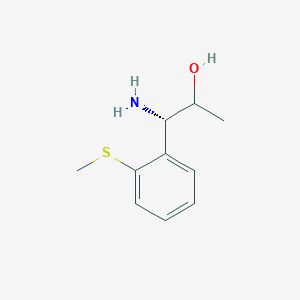
![4-Chloro-5-iodo-2-methylbenzo[D]thiazole](/img/structure/B13052614.png)
